2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a novel small molecule that has been identified as a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9). [] MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in extracellular matrix degradation and remodeling, which are processes involved in tumor growth, invasion, and metastasis. [] This compound specifically targets the hemopexin (PEX) domain of MMP-9, a non-catalytic site responsible for protein-protein interactions that contribute to MMP-9 signaling function. []
2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide specifically binds to the PEX domain of MMP-9, without affecting its catalytic activity. [] This binding disrupts MMP-9 homodimerization, a process required for its signaling function. [] The disruption of homodimerization subsequently blocks downstream signaling pathways, including the EGFR-MAP kinase pathway, which are crucial for MMP-9-mediated cell migration and proliferation. [, ]
2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has demonstrated promising anticancer activity in both in vitro and in vivo models. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7